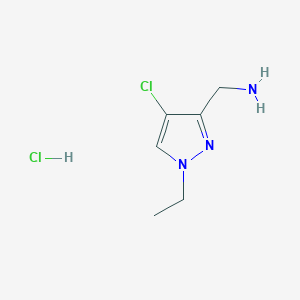

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride

描述

“(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a pyrazole-derived compound featuring a chloro substituent at the 4-position of the pyrazole ring, an ethyl group at the 1-position, and a methanamine moiety protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their bioactivity, including roles as kinase inhibitors, antimicrobial agents, and intermediates in drug discovery pipelines .

属性

IUPAC Name |

(4-chloro-1-ethylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-2-10-4-5(7)6(3-8)9-10;/h4H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRZSVDAWPYHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Pyrazoles

One common method involves chlorination of a pyrazole derivative with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 4-position:

Pyrazole derivative + POCl₃ or SOCl₂ → 4-Chloropyrazole

This process generally occurs under reflux conditions with controlled temperature to prevent over-chlorination.

Cyclization of Hydrazines with β-Ketoesters

Alternatively, the pyrazole ring can be constructed via cyclization of hydrazines with β-ketoesters or α,β-unsaturated ketones, followed by chlorination at the 4-position:

Hydrazine + β-ketoester → Pyrazole intermediate → Chlorination → 4-Chloropyrazole

Introduction of the Ethyl Group at the 1-Position

The ethyl group at the N-1 position can be introduced via alkylation of the pyrazole nitrogen with ethyl halides, typically ethyl iodide or ethyl bromide, under basic conditions.

N-Alkylation Procedure

- Reagents : Ethyl halide (e.g., ethyl iodide), base such as potassium carbonate or sodium hydride.

- Conditions : Reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Reaction Example:

4-Chloropyrazole + Ethyl iodide + K₂CO₃ → 4-Chloro-1-ethylpyrazole

This step is critical for selective N-alkylation, often facilitated by controlling temperature and stoichiometry to avoid O-alkylation or polyalkylation.

Conversion to the Corresponding Methanamine

The key step involves transforming the pyrazole derivative into the methanamine hydrochloride. This typically proceeds via nucleophilic substitution or reduction pathways:

Formation of the Methanamine Intermediate

Method : Nucleophilic substitution of the 3-position halogen (if present) with ammonia or methylamine derivatives, or via reductive amination.

-

- React the chlorinated pyrazole with methylamine or formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the methanamine group.

- Alternatively, the amino group can be introduced via nucleophilic substitution of a leaving group at the 3-position with methylamine.

Formation of Hydrochloride Salt

- The free amine is then converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or concentrated HCl in an appropriate solvent, such as ethanol or methanol.

Purification and Isolation

- The crude product is purified via recrystallization or chromatography.

- Final isolation involves precipitation as the hydrochloride salt, often by adding HCl in ethanol or methanol, followed by filtration and drying.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Key Features | Yield/Remarks |

|---|---|---|---|---|

| 1. Pyrazole core synthesis | Hydrazine + β-ketoester or chlorination of pyrazole | Reflux, controlled temperature | Formation of 4-chloropyrazole | Moderate to high yield |

| 2. N-alkylation | Ethyl halide + K₂CO₃ | Reflux in DMF or acetone | Selective N-ethylation | Good selectivity, yields >80% |

| 3. Conversion to methanamine | Methylamine or formaldehyde + reducing agent | Room temp to mild heating | Formation of methanamine side chain | Variable, typically 70-85% |

| 4. Salt formation | HCl in ethanol/methanol | Room temperature | Conversion to hydrochloride salt | High purity, yield >90% |

Research Findings and Practical Considerations

Efficiency and Scalability : The process described in patent EP3280710B1 emphasizes a more practical and economical route, reducing the use of expensive palladium catalysts and cumbersome distillation steps. The process involves reacting intermediates with HCl in ethanol to obtain the hydrochloride salt directly, which simplifies purification and enhances yield (up to 84.5%).

Environmental and Cost Factors : The reduction of catalyst loadings and avoidance of extensive distillation steps make the process more environmentally friendly and cost-effective, suitable for large-scale production.

Reaction Optimization : Lower temperatures (around 0–15°C) during the ring deprotection step and controlled addition of bases like ammonia water improve selectivity and yield.

化学反应分析

Types of Reactions

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

科学研究应用

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

作用机制

The mechanism of action of (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Physicochemical and Pharmacological Insights

- Salt Form and Solubility: Dihydrochloride salts (e.g., CAS 2095408-89-0) exhibit higher aqueous solubility but may reduce thermal stability compared to mono-hydrochloride forms .

- Heterocycle Impact : Thiazole-based methanamines (e.g., CAS 690632-35-0) often display distinct pharmacokinetic profiles due to sulfur’s electron-withdrawing effects, contrasting with pyrazole’s nitrogen-rich aromatic system .

生物活性

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C6H11ClN3

- CAS Number: 1189853-92-6

- SMILES Notation: CCN1C=C(C(=N1)N)Cl

The compound features a chloro substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials:

- 4-chloro-1-ethyl-1H-pyrazole

- Formaldehyde

- Ammonium chloride

-

Reaction Conditions:

- Conducted in an aqueous medium at temperatures between 50°C and 70°C.

- The product is isolated by filtration and purified through recrystallization.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amine group allows for nucleophilic substitution reactions, while the chloro group can undergo elimination reactions. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- In vitro Studies: Compounds based on the 1H-pyrazole structure have demonstrated inhibition of cancer cell proliferation across multiple types, including lung, colorectal, and breast cancers .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.2 |

| Breast Cancer | MDA-MB-231 | 3.8 |

| Colorectal Cancer | HCT116 | 4.5 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study examining various pyrazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound's mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

常见问题

Q. What are the established synthetic routes for (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : React ethylhydrazine with β-chlorovinyl ketones to form the 1-ethyl-4-chloropyrazole intermediate.

Mannich Reaction : Introduce the methanamine group via a Mannich reaction using formaldehyde and ammonium chloride under acidic conditions (e.g., HCl catalysis).

Hydrochloride Salt Formation : Precipitate the final compound by treating the free base with concentrated HCl in anhydrous ethanol.

Q. Key Considerations :

Q. What safety protocols are critical for handling this compound in academic laboratories?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Storage : Airtight amber glass containers under nitrogen at 2–8°C. Avoid proximity to oxidizers or heat sources .

- Spill Management : Neutralize with vermiculite or sand, collect in hazardous waste containers, and dispose via certified protocols .

Advanced Research Questions

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

Troubleshooting Tip : If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously .

Q. How can researchers address contradictions between experimental and computational spectral data?

Methodological Answer:

Replicate Experiments : Standardize solvent, temperature, and concentration to minimize variability.

Cross-Validation : Compare with IR (e.g., NH stretch ~3300 cm⁻¹) or Raman spectroscopy.

Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to predict NMR shifts and optimize molecular geometry.

Crystallographic Validation : Resolve tautomeric or conformational ambiguities via X-ray diffraction .

Example : Discrepancies in NH2 chemical shifts may arise from protonation states; adjust pH during NMR analysis or confirm via potentiometric titration .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC monitoring.

- Inert Packaging : Use glass vials with PTFE-lined caps and oxygen scavengers (e.g., Ageless®).

- Lyophilization : For hygroscopic batches, lyophilize and store under vacuum .

Data Contradiction Note : If decomposition occurs despite inert storage, analyze via LC-MS to identify degradation products (e.g., hydrolysis of the ethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。